molecular formula C21H25N5O2S B15084017 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide CAS No. 618879-98-4

2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide

Cat. No.: B15084017
CAS No.: 618879-98-4
M. Wt: 411.5 g/mol
InChI Key: OQJAQDXQZSXUBL-UHFFFAOYSA-N
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Description

2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide is a complex organic compound with a molecular formula of C21H25N5O2S and a molecular weight of 411.53 g/mol . This compound features a triazole ring, a furan ring, and a diethylamino group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide typically involves multiple steps, starting with the formation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The furan ring is then introduced through a coupling reaction, followed by the addition of the allyl group. The final step involves the attachment of the diethylamino group to the phenyl ring through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. Purification methods such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan ring and diethylamino group may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

618879-98-4

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H25N5O2S/c1-4-13-26-20(18-8-7-14-28-18)23-24-21(26)29-15-19(27)22-16-9-11-17(12-10-16)25(5-2)6-3/h4,7-12,14H,1,5-6,13,15H2,2-3H3,(H,22,27)

InChI Key

OQJAQDXQZSXUBL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3

Origin of Product

United States

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